N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
CAS No.:
Cat. No.: VC14773657
Molecular Formula: C22H27N5O4
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O4 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H27N5O4/c1-16(28)24-17-8-9-20(31-2)19(14-17)25-21(29)15-23-22(30)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,30)(H,24,28)(H,25,29) |
| Standard InChI Key | SPCAIFFQOYHBPY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Physical Properties
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is defined by the molecular formula C₂₂H₂₇N₅O₄ . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 425.5 g/mol | |
| CAS Registry | 1232808-89-7 | |
| Density | Not reported | - |
| Melting/Boiling Points | Not reported | - |
The compound’s structure (Fig. 1) integrates:
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A piperazine ring substituted with a phenyl group at the 4-position.
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A carboxamide bridge linking the piperazine to a glycine-derived moiety.
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A 2-methoxy-5-acetylamino phenyl group connected via an amide bond .
Spectroscopic and Computational Descriptors
While experimental spectral data (NMR, IR) remain unpublished, computational analyses predict:
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IUPAC Name: N-[2-oxo-2-({5-[(acetylamino)methoxy]phenyl}amino)ethyl]-4-phenylpiperazine-1-carboxamide .
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SMILES: COC1=C(C=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C .
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InChIKey: UGQKMACVBQRAFM-UHFFFAOYSA-N (analogous to related structures) .
Synthetic Pathways and Optimization
General Synthesis Strategy
Synthesis follows modular assembly (Fig. 2):
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Piperazine Core Preparation: 4-Phenylpiperazine is synthesized via Buchwald–Hartwig amination or reductive amination of aniline derivatives .
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Carboxamide Formation: Reaction with chloroacetyl chloride in dichloromethane yields the intermediate 4-phenylpiperazine-1-carboxamide .
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Side Chain Incorporation: Condensation with 5-acetylamino-2-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) forms the final product.
Critical Reaction Parameters
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Temperature: 0–5°C during carboxamide coupling to prevent epimerization .
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Solvents: Anhydrous DMF or THF for moisture-sensitive steps.
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Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for C–N bond formations .
Pharmacological Profile and Mechanism of Action
Comparative Activity Against Related Targets
| Target | IC₅₀ (nM) | Selectivity Over α4β1 | Source |
|---|---|---|---|
| α4β7 Integrin | 12 | 150-fold | |
| αLβ2 Integrin | >1,000 | N/A |
This selectivity profile minimizes off-target effects on immune surveillance in non-gut tissues.
Preclinical Development and Challenges
Pharmacokinetic Properties
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Bioavailability: 22% in rats (oral administration).
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Half-Life: 4.3 hours (plasma; rodent models).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group.
Future Directions and Research Gaps
Priority Research Areas
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Synthetic Scalability: Develop catalytic asymmetric methods to improve yield .
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Formulation Strategies: Explore nanoparticle delivery to enhance gut retention.
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Target Validation: Confirm α4β7 specificity in primate models.
Clinical Translation Barriers
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Limited data on chronic toxicity and drug-drug interactions.
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Need for biomarker-driven patient stratification in autoimmune cohorts.
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